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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the computational docking studies of two distinct

kinase inhibitors: ON 108600 and etravirine. While ON 108600 is a novel multi-kinase inhibitor

with established anti-cancer properties, etravirine is an FDA-approved non-nucleoside reverse

transcriptase inhibitor (NNRTI) for HIV-1 treatment. Recent in silico studies have, however,

suggested a potential repositioning of etravirine as a kinase inhibitor, specifically targeting

Casein Kinase 1 epsilon (CK1ε). This guide delves into the structural basis of their interactions

with their respective kinase targets, offering a comparative perspective for researchers in drug

discovery and development.

Executive Summary
This comparative analysis focuses on the computational docking of ON 108600 to Casein

Kinase 2 alpha 1 (CK2α1) and etravirine to Casein Kinase 1 epsilon (CK1ε). Although not a

direct comparison against the same target, the analysis of their interactions with these closely

related serine/threonine kinases provides valuable insights into their binding mechanisms and

potential for cross-reactivity or independent therapeutic applications. A key finding is that while

both molecules interact with the ATP-binding pocket of their respective kinases, the specific

residues and types of interactions differ, reflecting their distinct chemical scaffolds.
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The following table summarizes the key quantitative data from the respective computational

and structural studies.

Parameter ON 108600 vs. CK2α1 Etravirine vs. CK1ε

Target Protein
Casein Kinase 2 alpha 1

(CK2α1)

Casein Kinase 1 epsilon

(CK1ε)

Methodology X-ray Crystallography
Molecular Docking & Molecular

Dynamics

Binding Site ATP-binding pocket ATP-binding pocket

Key Interacting Residues

Not explicitly detailed in the

provided abstract, but the core

structure mimics ATP binding.

Glu83, Leu85, Phe20, Ser17,

Lys38, Tyr56

Interaction Types

Hydrogen-bonding network

mimicking substrate analogs

(AMP-PNP and GMP-PNP).

Hydrogen bonds, stacking

interactions, and hydrophobic

interactions.

Binding Affinity
Not explicitly quantified in the

provided abstract.
High theoretical binding affinity.

Experimental Protocols
ON 108600 in Complex with CK2α1 (Crystallography)
The structural insights into the binding of ON 108600 to CK2α1 are derived from a solved

crystal structure[1]. The protocol for such a study typically involves:

Protein Expression and Purification: Recombinant human CK2α1 is expressed in a suitable

system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

Crystallization: The purified CK2α1 is co-crystallized with ON 108600 by mixing the protein

and the compound and setting up crystallization trials using various conditions (e.g., vapor

diffusion).

Data Collection: X-ray diffraction data are collected from the resulting crystals using a

synchrotron radiation source.
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Structure Determination and Refinement: The diffraction data are processed to determine the

three-dimensional structure of the CK2α1-ON 108600 complex. The structure is then refined

to achieve high resolution and accuracy. The structure reveals that the benzothiazinone ring

and an aromatic ring of ON 108600 mimic the hydrogen-bonding network of ATP[1].

Etravirine Docking to CK1ε (Virtual Screening and
Molecular Dynamics)
A virtual screening study identified etravirine as a potential inhibitor of CK1ε[2][3][4]. The

computational protocol involved:

Pharmacophore Modeling: A pharmacophore model was generated based on a set of known

CK1ε inhibitors to define the key chemical features required for binding.

Virtual Screening: A database of FDA-approved drugs was screened against the

pharmacophore model to identify potential candidates.

Molecular Docking: The identified candidates, including etravirine, were then docked into the

ATP-binding site of a CK1ε crystal structure. The docking protocol was validated by

redocking a known inhibitor to ensure the accuracy of the predicted binding poses[2][5].

Molecular Dynamics (MD) Simulations: The stability of the etravirine-CK1ε complex was

further evaluated through molecular dynamics simulations, which confirmed that etravirine

forms a stable complex with the target[2]. The simulations showed that etravirine establishes

key hydrogen bonds with Glu83 and Leu85 and stacking interactions with Phe20[2].
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Experimental workflows for ON 108600 and etravirine studies.
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Simplified signaling pathways of CK2 and CK1ε.

Concluding Remarks
The comparative analysis of ON 108600 and etravirine reveals distinct yet intriguing profiles as

kinase inhibitors. The crystallographic data for ON 108600 provides high-resolution evidence of

its binding to CK2α1, highlighting its potential as a targeted anti-cancer agent. The

computational repositioning of etravirine as a CK1ε inhibitor opens new avenues for this well-

established drug, suggesting its potential utility in cancer therapy.

For researchers, this guide underscores the power of computational methods in drug discovery

and repositioning. The detailed protocols and data presented herein can serve as a valuable

resource for designing further experimental studies to validate these in silico findings and to

explore the therapeutic potential of these compounds in greater depth. The distinct binding

modes of ON 108600 and etravirine within the highly conserved kinase ATP-binding pocket

also offer a basis for the rational design of more potent and selective kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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